molecular formula C24H17N3O4 B11693497 N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide

N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide

Cat. No.: B11693497
M. Wt: 411.4 g/mol
InChI Key: HNWIQTFCUIQREX-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the acylation of naphthalen-1-amine with 4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine
  • 4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline

Uniqueness

N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H17N3O4

Molecular Weight

411.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C24H17N3O4/c28-23(17-12-14-18(15-13-17)27(30)31)25-22-10-4-3-9-20(22)24(29)26-21-11-5-7-16-6-1-2-8-19(16)21/h1-15H,(H,25,28)(H,26,29)

InChI Key

HNWIQTFCUIQREX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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